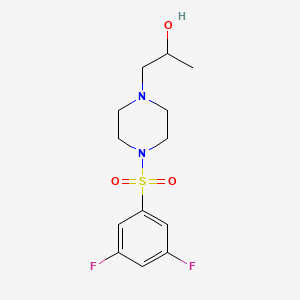
Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic compound containing multiple functional groups, including a thiadiazole ring, an acetamido group, and a phenoxy group . These functional groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiadiazole ring, for example, is a five-membered ring containing two nitrogen atoms and one sulfur atom . The acetamido group (-NHCOCH3) and the phenoxy group (Ph-O-) would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms . The acetamido and phenoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like acetamido could make it more soluble in polar solvents .Applications De Recherche Scientifique
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition has been explored for its potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antitumor Activities
Novel 1,3,4-thiadiazole derivatives bearing an amide moiety, similar in structure to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have shown significant in vitro antitumor activities. Specifically, these compounds demonstrated inhibitory effects against various human tumor cell lines, highlighting their potential as cytotoxic agents (Almasirad et al., 2016).
Antimicrobial and Surface Activities
The synthesis of heterocyclic compounds derived from 1,3,4-thiadiazol, which shares a structural relation to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has been explored for antimicrobial and surface activities. These compounds' derivatives have shown potential as nonionic surface active agents (El-Sayed et al., 2015).
α-Glucosidase Inhibitory Activity
Research on 5-arylisoxazole-1,3,4-thiadiazole hybrids, structurally related to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has identified compounds with potent α-glucosidase inhibitory activity. This activity is relevant in the context of type 2 diabetes treatment, offering a potential pathway for developing non-sugar-based inhibitors (Saeedi et al., 2020).
Antibacterial and Antiviral Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been synthesized and evaluated for antibacterial and antiviral activities. These compounds have shown efficacy against various microbial and viral strains, indicating their potential as molecular templates for antiviral and antibacterial agent development (Tang et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-2-20-12(19)9-22-14-17-16-13(23-14)15-11(18)8-21-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOPILCWGJPVRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


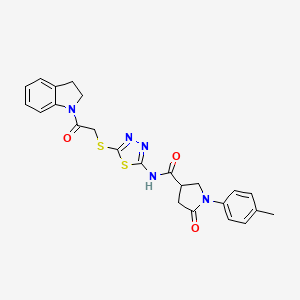


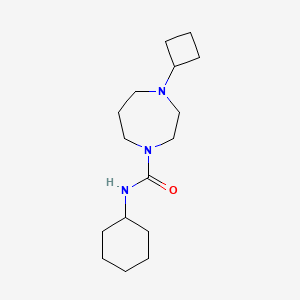
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/no-structure.png)
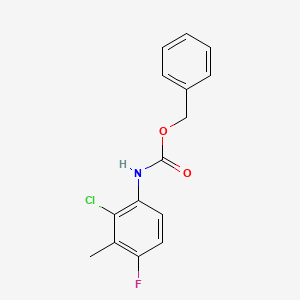
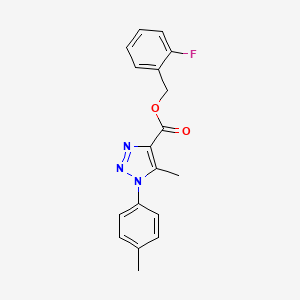
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2358884.png)
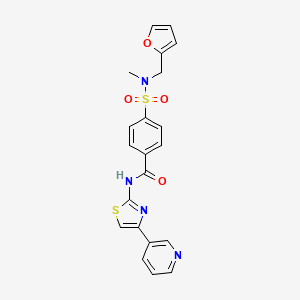
![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2358892.png)
